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molecular formula C8H8ClNO B182451 4-(Chloromethyl)benzamide CAS No. 84545-14-2

4-(Chloromethyl)benzamide

Cat. No. B182451
M. Wt: 169.61 g/mol
InChI Key: OVILZFVTUVWJTO-UHFFFAOYSA-N
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Patent
US09242984B2

Procedure details

A mixture of 4-bromo-1H-pyrazole (400 mg, 2.72 mmol), 4-(chloromethyl)benzamide (462 mg, 2.72 mmol), and potassium carbonate (940 mg, 6.80 mmol) in DMF (5 mL) was stirred for 2 hours at 80° C. The reaction mixture was then cooled to ambient temperature and diluted with diethyl ether (400 mL). The mixture was washed with water (2×100 mL) and brine (25 mL). The organic layer was dried over magnesium sulfate, filtered, and concentrated under reduced pressure to afford the crude product residue. The crude product residue was suspended in ethyl acetate (10 mL) and then diluted by the drop wise addition of n-heptane (40 mL). After stirring for 18 hours, the mixture was filtered and the collected solids were washed with n-heptane (3×10 mL). The collected solids were dried under reduced pressure to afford 4-((4-bromo-1H-pyrazol-1-yl)methyl)benzamide. MS ESI calcd. for C11H11BrN3O [M+H]+ 280 and 282. found 280 and 282. 1H NMR (500 MHz, DMSO-d6) δ 8.10 (s, 1H), 7.93 (s, 1H), 7.81 (d, J=8.5 Hz, 2H), 7.57 (s, 1H), 7.35 (s, 1H), 7.26 (d, J=8.0 Hz, 2H), 5.35 (s, 2H).
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
462 mg
Type
reactant
Reaction Step One
Quantity
940 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[N:4][NH:5][CH:6]=1.Cl[CH2:8][C:9]1[CH:17]=[CH:16][C:12]([C:13]([NH2:15])=[O:14])=[CH:11][CH:10]=1.C(=O)([O-])[O-].[K+].[K+].CCCCCCC>CN(C=O)C.C(OCC)C.C(OCC)(=O)C>[Br:1][C:2]1[CH:3]=[N:4][N:5]([CH2:8][C:9]2[CH:17]=[CH:16][C:12]([C:13]([NH2:15])=[O:14])=[CH:11][CH:10]=2)[CH:6]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
400 mg
Type
reactant
Smiles
BrC=1C=NNC1
Name
Quantity
462 mg
Type
reactant
Smiles
ClCC1=CC=C(C(=O)N)C=C1
Name
Quantity
940 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
40 mL
Type
reactant
Smiles
CCCCCCC
Step Four
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)OCC
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
was stirred for 2 hours at 80° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled to ambient temperature
WASH
Type
WASH
Details
The mixture was washed with water (2×100 mL) and brine (25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford the crude product residue
STIRRING
Type
STIRRING
Details
After stirring for 18 hours
Duration
18 h
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
WASH
Type
WASH
Details
the collected solids were washed with n-heptane (3×10 mL)
CUSTOM
Type
CUSTOM
Details
The collected solids were dried under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC=1C=NN(C1)CC1=CC=C(C(=O)N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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